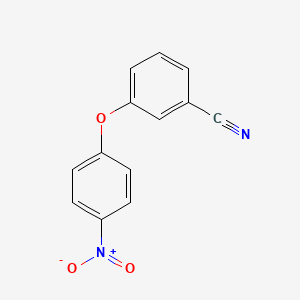
1-(2,2,2-Trifluorethyl)piperidin-4-carbonitril
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C8H11F3N2 It is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further substituted with a carbonitrile group
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
Target of Action
It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical field .
Mode of Action
As an intermediate, it likely interacts with other compounds to facilitate chemical reactions during drug synthesis .
Biochemical Pathways
As an intermediate in drug synthesis, it may influence various pathways depending on the final product .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final drug product .
Result of Action
As an intermediate, its effects would be largely determined by the final drug product it contributes to .
Action Environment
Like all chemicals, proper storage and handling are necessary to avoid potential hazards .
Biochemische Analyse
Biochemical Properties
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile and these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile involves its binding interactions with various biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile has been shown to inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolism of substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Amides or other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile is unique due to the presence of both the trifluoroethyl and carbonitrile groups, which confer distinct chemical and physical properties
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVHOMSEERJMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)












![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)
